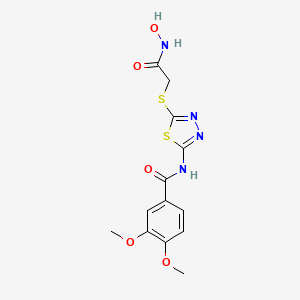
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C13H14N4O5S2 and its molecular weight is 370.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₄N₄O₃S
- Molecular Weight : 246.30 g/mol
- Structure : The compound features a thiadiazole ring, a hydroxyamino group, and a methoxybenzamide moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to exhibit antimicrobial properties. The presence of the thiol group in the structure enhances the interaction with microbial enzymes, potentially leading to inhibition of growth .
- Antioxidant Properties : Compounds containing thiadiazole and hydroxy groups often demonstrate antioxidant activity. This is crucial for protecting cells from oxidative stress and may play a role in preventing various diseases .
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation . This inhibition can lead to reduced cell growth in cancerous tissues.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Inhibition of DHFR and other metabolic enzymes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Cancer Research : In vitro studies demonstrated that thiadiazole-containing compounds could inhibit the proliferation of human cancer cell lines by downregulating DHFR levels. This suggests potential applications in cancer therapeutics, particularly for tumors resistant to conventional treatments like methotrexate .
- Oxidative Stress Studies : Research has shown that compounds with similar structures can reduce oxidative stress markers in cellular models. These findings highlight the compound's potential for applications in neurodegenerative diseases where oxidative damage is prevalent .
属性
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S2/c1-21-8-4-3-7(5-9(8)22-2)11(19)14-12-15-16-13(24-12)23-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSOCUKPCAPAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














